molecular formula C19H19N3O8 B4162674 1-[2-[2-(2-Nitrophenoxy)ethoxy]ethyl]benzimidazole;oxalic acid

1-[2-[2-(2-Nitrophenoxy)ethoxy]ethyl]benzimidazole;oxalic acid

Cat. No.: B4162674
M. Wt: 417.4 g/mol
InChI Key: VFXGSELCTYMOQG-UHFFFAOYSA-N
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Description

1-[2-[2-(2-Nitrophenoxy)ethoxy]ethyl]benzimidazole;oxalic acid is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-[2-(2-Nitrophenoxy)ethoxy]ethyl]benzimidazole;oxalic acid typically involves multiple steps:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the Nitrophenoxyethoxyethyl Group: This step involves the nucleophilic substitution of a nitrophenol derivative with an ethylene oxide derivative to form the nitrophenoxyethoxyethyl intermediate.

    Coupling with Benzimidazole: The intermediate is then coupled with the benzimidazole core under basic conditions to form the final product.

    Oxalate Formation: The final step involves the reaction of the benzimidazole derivative with oxalic acid to form the oxalate salt.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[2-[2-(2-Nitrophenoxy)ethoxy]ethyl]benzimidazole;oxalic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Reduction: The benzimidazole core can be oxidized to form N-oxides.

    Substitution: The ethoxyethyl group can be substituted with other nucleophiles under basic conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Oxidizing agents like m-chloroperbenzoic acid.

    Substitution: Strong bases like sodium hydride or potassium tert-butoxide.

Major Products:

    Amino Derivatives: From the reduction of the nitro group.

    N-Oxides: From the oxidation of the benzimidazole core.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

1-[2-[2-(2-Nitrophenoxy)ethoxy]ethyl]benzimidazole;oxalic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[2-[2-(2-Nitrophenoxy)ethoxy]ethyl]benzimidazole;oxalic acid involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes such as kinases and proteases.

    Pathways Involved: Inhibition of enzyme activity, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

  • 1-{2-[2-(2-nitrophenoxy)ethoxy]ethyl}-2-methyl-1H-benzimidazole oxalate
  • 1-{2-[2-(2-nitrophenoxy)ethoxy]ethyl}-1H-benzimidazole fumarate

Uniqueness: 1-[2-[2-(2-Nitrophenoxy)ethoxy]ethyl]benzimidazole;oxalic acid is unique due to its specific substituent pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in its applications.

Properties

IUPAC Name

1-[2-[2-(2-nitrophenoxy)ethoxy]ethyl]benzimidazole;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4.C2H2O4/c21-20(22)16-7-3-4-8-17(16)24-12-11-23-10-9-19-13-18-14-5-1-2-6-15(14)19;3-1(4)2(5)6/h1-8,13H,9-12H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFXGSELCTYMOQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CCOCCOC3=CC=CC=C3[N+](=O)[O-].C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[2-[2-(2-Nitrophenoxy)ethoxy]ethyl]benzimidazole;oxalic acid
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1-[2-[2-(2-Nitrophenoxy)ethoxy]ethyl]benzimidazole;oxalic acid
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1-[2-[2-(2-Nitrophenoxy)ethoxy]ethyl]benzimidazole;oxalic acid
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1-[2-[2-(2-Nitrophenoxy)ethoxy]ethyl]benzimidazole;oxalic acid
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1-[2-[2-(2-Nitrophenoxy)ethoxy]ethyl]benzimidazole;oxalic acid

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